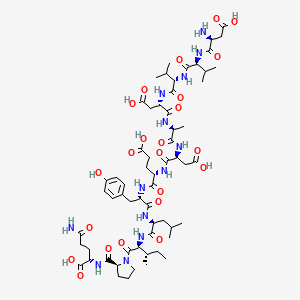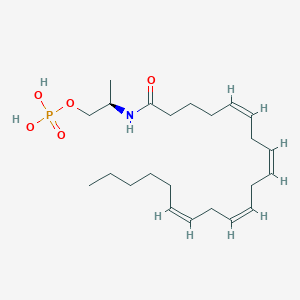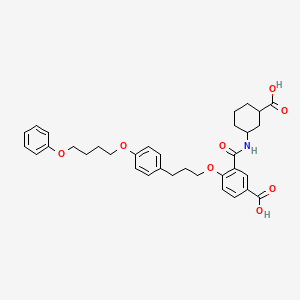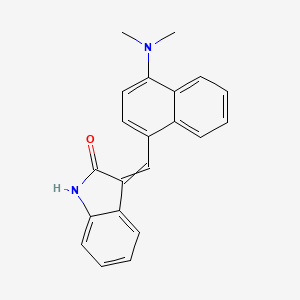
MAZ51
Übersicht
Beschreibung
This compound is a naphthalene derivative . It has a molecular formula of C21H18N2O, an average mass of 314.381, and a mono-isotopic mass of 314.14191 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24) . This indicates the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
VEGFR3-Kinasehemmung
MAZ51 ist vor allem für seine biologische Aktivität bekannt, die die Kontrolle der VEGFR3-Kinase umfasst. Es handelt sich um einen niedermolekularen Inhibitor, der in Phosphorylierungs- und Dephosphorylierungsanwendungen eingesetzt wird, die kritische Prozesse in der Zellsignalisierung und -regulation darstellen .
Antitumoraktivität in Gliomen
Obwohl this compound als selektiver Inhibitor der VEGFR-3-Tyrosinkinase synthetisiert wurde, hat es eine Antitumoraktivität in Gliomen gezeigt, die unabhängig von seiner Hemmung der VEGFR-3-Phosphorylierung ist. Die Verbindung induziert signifikante Formveränderungen in Gliomzellinien, was auf einen komplexen Wirkmechanismus hindeutet .
Hemmung des Prostatakrebs-Tumorwachstums
this compound wurde auf seine Auswirkungen auf Prostatakrebszellen untersucht. Es hemmt die Zellproliferation und -migration, die lebenswichtige Prozesse für das Tumorwachstum und die Metastasierung sind. Dies deutet auf das Potenzial von this compound als therapeutisches Mittel bei der Behandlung von Prostatakrebs hin .
Induktion von Apoptose in Tumorzellen
Abgesehen von der Hemmung der Proliferation von VEGFR-3-exprimierenden humanen Endothelzellen kann this compound Apoptose in einer Vielzahl von nicht-VEGFR-3-exprimierenden Tumorzellinien induzieren. Dies deutet auf eine breitere Anwendung von this compound in der Krebstherapie hin, die über seine Rolle als VEGFR-3-Inhibitor hinausgeht .
Wirkmechanismus
Target of Action
The primary target of MAZ51 is the vascular endothelial growth factor receptor-3 (VEGFR-3) . VEGFR-3 is a receptor tyrosine kinase that plays a central role in lymphangiogenesis, a process involved in the formation of lymphatic vessels .
Mode of Action
This compound was originally synthesized as a selective inhibitor of VEGFR-3 tyrosine kinase . It inhibits VEGF-C-induced activation of VEGFR-3 without blocking VEGF-C-mediated stimulation of VEGFR2 .
Biochemical Pathways
This compound affects the RhoA and Akt/GSK3β signaling pathways . Treatment of glioma cells with this compound results in increased levels of phosphorylated GSK3β through the activation of Akt, as well as increased levels of active RhoA . These pathways are involved in cell proliferation, survival, and migration .
Pharmacokinetics
Its impact on bioavailability is suggested by its ability to inhibit cellular proliferation and induce g2/m phase cell cycle arrest in glioma cells .
Result of Action
Exposure of glioma cell lines to this compound causes dramatic shape changes, including the retraction of cellular protrusions and cell rounding . These changes are caused by the clustering and aggregation of actin filaments and microtubules . This compound also induces G2/M phase cell cycle arrest, leading to an inhibition of cellular proliferation, without triggering significant cell death .
Action Environment
It’s worth noting that the effects of this compound are dose- and time-dependent , suggesting that the concentration of the drug and the duration of exposure could influence its efficacy
Biochemische Analyse
Biochemical Properties
MAZ51 has been shown to block the ligand-induced autophosphorylation of VEGFR-3, a receptor tyrosine kinase that plays a central role in the regulation of lymphangiogenesis . This suggests that this compound interacts with VEGFR-3 and other tyrosine kinases, potentially influencing their activity and the biochemical reactions they are involved in .
Cellular Effects
This compound has been found to cause dramatic shape changes in glioma cell lines, including the retraction of cellular protrusions and cell rounding . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of VEGFR-3 tyrosine kinase activity, which may lead to changes in gene expression and cellular signaling . It has been suggested that this compound may also block the activity of other tyrosine kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit the growth of rat mammary carcinomas
Dosage Effects in Animal Models
The effects of this compound on animal models have not been fully explored. Given its inhibitory effects on tumor growth, it is possible that different dosages of this compound could have varying effects on tumor size and progression .
Metabolic Pathways
Given its interaction with VEGFR-3 and potentially other tyrosine kinases, it is likely that this compound influences several metabolic pathways .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one involves the condensation of 4-(dimethylamino)-1-naphthaldehyde with isatin in the presence of a base. The resulting compound is then purified to obtain the final product.", "Starting Materials": ["4-(dimethylamino)-1-naphthaldehyde", "isatin", "base (such as potassium hydroxide or sodium hydroxide)"], "Reaction": ["Step 1: Condensation of 4-(dimethylamino)-1-naphthaldehyde with isatin in the presence of a base to form the intermediate compound", "Step 2: Purification of the intermediate compound to obtain the final product 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one"] } | |
| 163655-37-6 | |
Molekularformel |
C21H18N2O |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13- |
InChI-Schlüssel |
VFCXONOPGCDDBQ-AQTBWJFISA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O |
SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
Kanonische SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
Aussehen |
A crystalline solid |
Reinheit |
≥95% |
Lagerung |
Room Temperature |
Synonyme |
MAZ51; 3-[[4-(Dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-2H-indol-2-one; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does MAZ51 always inhibit VEGFR-3 phosphorylation?
A2: Surprisingly, this compound doesn't always inhibit VEGFR-3 phosphorylation. In some glioma cells, it actually increased VEGFR-3 tyrosine phosphorylation. [] Further research confirmed that this compound's anti-proliferative activity in those cells was independent of VEGFR-3 phosphorylation inhibition. []
Q2: What is the impact of this compound on tumor growth in vivo?
A3: this compound demonstrates significant antitumor activity in vivo. Studies show it effectively inhibits the growth of rat mammary carcinomas, suggesting both direct tumor growth inhibition and interference with tumor-host interactions. []
Q3: How does this compound affect prostate cancer cells?
A4: In prostate cancer, particularly the aggressive PC-3 cell line, this compound demonstrates anti-cancer effects. These cells exhibit high VEGFR-3 expression, and this compound effectively inhibits their proliferation, migration, and VEGF-C-induced migration. [] In vivo studies using a xenograft mouse model confirmed that this compound blocks tumor growth of PC-3 cells, highlighting its potential as a therapeutic target in prostate cancer. []
Q4: What role does this compound play in acute kidney injury?
A6: Research using this compound in a cisplatin-induced nephrotoxicity model revealed an unexpected protective role for lymphangiogenesis in this context. This compound treatment worsened kidney damage, increased apoptosis, inflammation, and upregulated intrarenal phospho-NF-kB, phospho-JNK, and IL-6 compared to controls. [] This suggests that de novo lymphangiogenesis might have a protective role in cisplatin nephrotoxicity. Notably, this compound also caused vascular damage and altered endothelial marker expression, indicating potential off-target effects on the vasculature during cisplatin nephrotoxicity. []
Q5: How does this compound interact with chemotherapeutic agents in cancer treatment?
A7: Combining this compound with chemotherapy shows promise in specific cancer contexts. For instance, in ovarian cancer, VEGFR3 inhibition via this compound downregulates BRCA1 and BRCA2 expression, sensitizing resistant cell lines with reverted BRCA2 mutations to chemotherapy. [] Similarly, in a drug-resistant mammary tumor model, sequential treatment with docetaxel followed by this compound significantly reduced tumor growth and weight compared to single-agent treatment, highlighting the potential of combination therapy. []
Q6: Are there any biomarkers associated with this compound efficacy?
A8: While specific biomarkers for this compound efficacy are still under investigation, research suggests potential candidates. For example, in acute myeloid leukemia (AML), high cytosolic FLT4 expression, potentially driven by internalization, is linked to refractory disease and could serve as a potential biomarker for this compound responsiveness. []
Q7: What is the role of the VEGF-C/VEGFR-3 axis in oral squamous cell carcinoma?
A9: Research using SAS cells, an oral squamous carcinoma cell line, highlights the importance of the VEGF-C/FLT-4 autocrine loop in tumor progression. Inhibiting this loop with a dominant-negative FLT-4 or this compound suppressed tumor growth, lymphangiogenesis, and VEGF-C expression in vitro and in vivo. [] This suggests targeting tumor cell-associated FLT-4 and the VEGF-C/FLT-4 autocrine loop as potential therapeutic strategies in oral squamous cell carcinoma. []
Q8: What are the limitations of using this compound in research?
A11: Despite showing promise in preclinical settings, this compound has limitations. Research suggests potential off-target effects, particularly on the vasculature, as observed in the cisplatin nephrotoxicity model. [] Additionally, its efficacy appears context-dependent, with varying impacts on lymphangiogenesis and tumor growth depending on the specific disease model and experimental conditions. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)
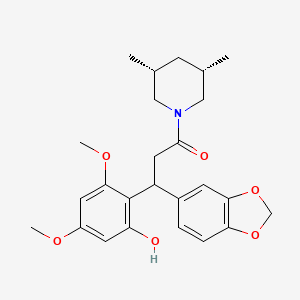
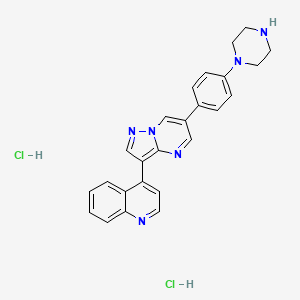
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)
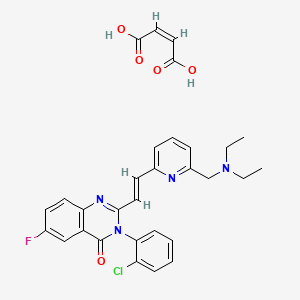


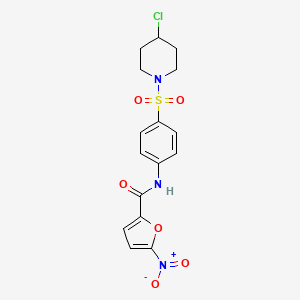
![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)
